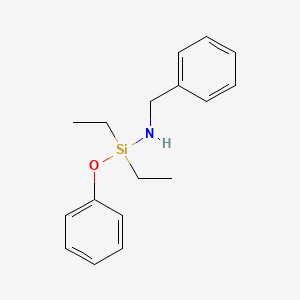

N-Benzyl-1,1-diethyl-1-phenoxysilanamine

Description

N-Benzyl-1,1-diethyl-1-phenoxysilanamine is a silicon-containing amine derivative characterized by a benzyl group, diethyl substituents on the silicon atom, and a phenoxy moiety. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving silanes and amines, as exemplified by methods in and . The presence of silicon may confer unique thermal stability and reactivity compared to purely organic analogs, making it relevant in materials science or catalysis.

Properties

CAS No. |

88063-84-7 |

|---|---|

Molecular Formula |

C17H23NOSi |

Molecular Weight |

285.45 g/mol |

IUPAC Name |

N-[diethyl(phenoxy)silyl]-1-phenylmethanamine |

InChI |

InChI=1S/C17H23NOSi/c1-3-20(4-2,19-17-13-9-6-10-14-17)18-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3 |

InChI Key |

AVFSSQJLJGBMKG-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(NCC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,1-diethyl-1-phenoxysilanamine typically involves the reaction of benzylamine with diethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzylamine, forming the desired silanamine compound. The reaction conditions generally include:

Solvent: Anhydrous tetrahydrofuran or dichloromethane

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-Benzyl-1,1-diethyl-1-phenoxysilanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,1-diethyl-1-phenoxysilanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; low to moderate temperatures.

Substitution: Halides, alkoxides; anhydrous solvents; room temperature to reflux.

Major Products Formed

Oxidation: Silanol derivatives

Reduction: Silane derivatives

Substitution: Various substituted silanamine derivatives

Scientific Research Applications

N-Benzyl-1,1-diethyl-1-phenoxysilanamine has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1,1-diethyl-1-phenoxysilanamine involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. Additionally, the presence of the phenoxy group allows for potential interactions with aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-1,1-diphenylmethanamine

- Molecular Formula : C₂₀H₁₉N

- Molecular Weight : 273.38 g/mol

- Key Features: Replaces silicon with a carbon atom, featuring two phenyl groups instead of diethyl and phenoxy substituents.

Benzydamine

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : 309.4 g/mol

- Key Features: Contains an indazole ring and a dimethylaminopropyl chain.

- Comparison : The indazole moiety and tertiary amine structure (vs. silanamine) suggest distinct biological activity, such as anti-inflammatory or analgesic effects. Unlike the target compound, Benzydamine’s oxygen atom is part of an ether linkage, which may influence solubility and metabolic stability .

Boronate-Containing Analogs (CAS 1012785-46-4, 1011460-69-7)

- Key Features : Include tetramethyl-1,3,2-dioxaborolane groups, which are boron-containing heterocycles.

- Comparison: Boronates are often used in Suzuki-Miyaura cross-coupling reactions, highlighting a divergent application in synthetic chemistry. The silicon-phenoxy group in the target compound may offer complementary stability under basic or aqueous conditions .

N,N'-Dibenzylethylenediamine Benzylpenicillin

- Molecular Formula : Complex salt structure (C₁₆H₁₈N₂O₄S·C₁₆H₂₀N₂)

- Key Features : Combines a penicillin core with a dibenzylethylenediamine counterion.

Structural and Functional Data Table

*Applications inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.